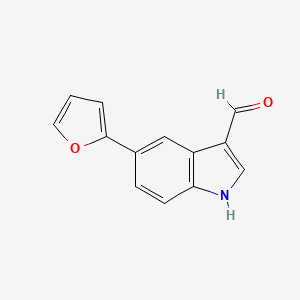5-(2-Furyl)-1H-indole-3-carbaldehyde
CAS No.:
Cat. No.: VC20315536
Molecular Formula: C13H9NO2
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H9NO2 |
|---|---|
| Molecular Weight | 211.22 g/mol |
| IUPAC Name | 5-(furan-2-yl)-1H-indole-3-carbaldehyde |
| Standard InChI | InChI=1S/C13H9NO2/c15-8-10-7-14-12-4-3-9(6-11(10)12)13-2-1-5-16-13/h1-8,14H |
| Standard InChI Key | IUWSKFJLLNRIFQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)C2=CC3=C(C=C2)NC=C3C=O |
Introduction
Structural and Physicochemical Characterization
Molecular Identity and Isomeric Considerations
5-(2-Furyl)-1H-indole-3-carbaldehyde (C₁₃H₉NO₂) is an indole derivative featuring a furan substituent at the 5-position and an aldehyde group at the 3-position. Its molecular weight is 211.22 g/mol, with an exact mass of 211.0633 g/mol. The compound’s planar structure enables π-π stacking interactions, while the furyl and formyl groups introduce polarity and hydrogen-bonding potential .
Notably, the positional isomer 2-(furan-2-yl)-1H-indole-3-carbaldehyde (CAS 61726-88-3) has been more extensively documented. This isomer shares the same molecular formula but differs in the furan attachment site (2-position vs. 5-position), leading to distinct electronic and steric properties. For instance, the 2-furyl isomer exhibits a logP value of 3.24, indicating moderate lipophilicity, and a polar surface area (PSA) of 46.0 Ų, reflecting its capacity for hydrogen bonding . Comparative data for the 5-substituted analogue remain unreported, suggesting a gap in current literature.
Spectral and Crystallographic Data
While crystallographic structures for 5-(2-furyl)-1H-indole-3-carbaldehyde are unavailable, NMR and HRMS data for its 2-substituted counterpart provide insights into analogous features. The ¹H NMR spectrum of 2-(furan-2-yl)-1H-indole-3-carbaldehyde reveals characteristic signals:
-
δ 9.98 ppm (s, 1H, CHO)
-
δ 8.10–7.20 ppm (m, 6H, aromatic protons)
The aldehyde proton’s downfield shift confirms conjugation with the indole π-system. IR spectroscopy of related compounds shows a strong absorption band near 1680 cm⁻¹, corresponding to the carbonyl stretch .
Synthetic Methodologies
Classical Condensation Approaches
The synthesis of indolylcarbaldehydes typically involves Vilsmeier–Haack formylation or Friedel–Crafts acylation. For example, 2-(furan-2-yl)-1H-indole-3-carbaldehyde is synthesized via the reaction of indole with furan-2-carbonyl chloride under acidic conditions, followed by oxidation . Holla and Ambekar (1976) reported a 33% yield using anthranilamide and indole-3-carboxaldehyde in acetonitrile with p-toluenesulfonic acid .
Advanced Cyclocondensation Techniques
Recent advances employ multicomponent reactions (MCRs) to assemble indole-furan hybrids. A notable example involves the Na₂S₂O₅-mediated cyclocondensation of anthranilamides with aldehydes in N,N-dimethylacetamide (DMAC) at 150°C, yielding quinazolinone derivatives . While this method primarily targets 2-substituted indoles, modifying the aldehyde substrate could theoretically access 5-substituted variants.
Molecular Modeling and Structure–Activity Relationships
Docking Studies with Bacterial Targets
Docking simulations of 2-(1H-indol-3-yl)quinazolin-4(3H)-one into Mycobacterium tuberculosis Rel Mtb (PDB: 4W4U) reveal hydrogen bonds with Asp 251 and π-stacking with Phe 247 . Substitution at the indole 5-position could enhance hydrophobic interactions with adjacent residues (e.g., Val 248), potentially improving binding affinity.
Impact of Substituent Position
The furan ring’s position critically affects bioactivity. In YC-1 analogues, 3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole exhibits HIF-1 inhibition, whereas positional isomers show reduced potency . For 5-(2-furyl)-1H-indole-3-carbaldehyde, the distal furan placement may alter dipole moments, influencing membrane permeability and target engagement.
Challenges and Future Directions
Synthetic Accessibility
Regioselective synthesis of 5-substituted indoles remains challenging due to competing electrophilic substitution pathways. Transition metal-catalyzed C–H functionalization or directed ortho-metalation strategies could address this limitation.
Pharmacokinetic Optimization
The high logP of indolylcarbaldehydes (3.24 for the 2-substituted isomer) suggests potential bioavailability issues. Introducing polar groups (e.g., hydroxyls) at the furan 5′-position may improve aqueous solubility without compromising activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume